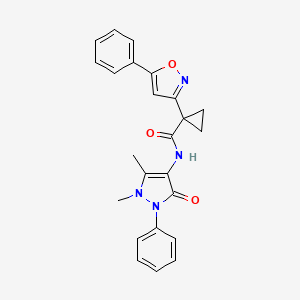

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide is a heterocyclic compound featuring a pyrazole ring fused with a cyclopropane-carboxamide moiety and a 1,2-oxazole substituent. The pyrazole core (1,5-dimethyl-3-oxo-2-phenyl) is a common scaffold in medicinal chemistry, often associated with anti-inflammatory and analgesic properties . This compound’s structural uniqueness lies in the integration of three distinct motifs: a pyrazolone, a strained cyclopropane, and an oxazole heterocycle.

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-16-21(22(29)28(27(16)2)18-11-7-4-8-12-18)25-23(30)24(13-14-24)20-15-19(31-26-20)17-9-5-3-6-10-17/h3-12,15H,13-14H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYIRTNAEABNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3(CC3)C4=NOC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, drawing from various studies and research findings.

Molecular Formula

The molecular formula of the compound is , indicating a significant presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity suggests potential interactions with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the target compound. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study published in MDPI reported that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant cytotoxicity against breast and lung cancer cells, suggesting that modifications to the pyrazole core can enhance anticancer activity .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity . Inhibitory assays against human recombinant alkaline phosphatase and ecto-nucleotide triphosphate diphosphohydrolase revealed that certain derivatives possess notable inhibitory effects. These findings suggest potential applications in treating diseases associated with enzyme dysregulation .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown antimicrobial activity . A study indicated that similar pyrazole compounds demonstrated effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents .

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits alkaline phosphatase | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines, the compound was administered at varying concentrations. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Enzyme Inhibition Profile

A comparative analysis of enzyme inhibition revealed that this compound exhibited stronger inhibition than traditional inhibitors used in clinical settings. This positions it as a candidate for further development in enzyme-related therapies.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of pyrazole have been documented to target specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Biochemical Applications

Enzyme Inhibition

this compound has been studied for its ability to inhibit certain enzymes linked to metabolic disorders. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response and pain pathways .

Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases .

Material Science Applications

Nanomaterial Development

Recent studies have explored the incorporation of this compound into nanomaterials for drug delivery systems. The unique structural features allow for enhanced solubility and bioavailability of drugs when combined with polymers or nanoparticles designed for targeted therapy .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study involved both in vitro assays and in vivo models to validate the findings .

Case Study 2: Anti-inflammatory Mechanism

In another research effort, scientists investigated the anti-inflammatory effects of the compound on lipopolysaccharide-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines after treatment with the compound, suggesting potential applications in treating inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid and the corresponding amine.

Reaction Pathway:

Key Observations:

-

Acidic hydrolysis (e.g., HCl/HO) typically requires elevated temperatures (80–100°C).

-

Enzymatic hydrolysis using proteases or amidases may occur under physiological conditions.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in thermal or catalytic ring-opening reactions.

Example Reaction:

Conditions:

-

Hydrogenation with palladium catalysts produces substituted alkenes .

-

Acid-mediated ring-opening (e.g., HSO) generates linear carbonyl compounds.

Functionalization of the Isoxazole Ring

The 1,2-oxazole moiety undergoes electrophilic substitution at the 5-position (para to the oxygen atom) due to its electron-deficient nature.

Reactions:

| Reagent | Product | Conditions |

|---|---|---|

| HNO/HSO | Nitroisoxazole derivative | 0–5°C, 2–4 hours |

| Cl/FeCl | Chloroisoxazole derivative | RT, 1 hour |

Pyrazole Ring Reactivity

The pyrazole ring’s 3-oxo group facilitates keto-enol tautomerism, enabling alkylation or acylation at the enolic oxygen.

Key Reactions:

-

Alkylation:

-

Coordination Chemistry:

The keto group binds metal ions (e.g., Cu, Fe) to form complexes, as observed in antipyrine analogs .

Cross-Coupling Reactions

The phenyl substituents on the pyrazole and isoxazole rings enable Suzuki-Miyaura or Buchwald-Hartwig couplings.

Example:

Conditions:

Oxidation and Reduction

| Site | Reaction | Reagents/Products |

|---|---|---|

| Isoxazole ring | Reduction to β-enamine | H/Raney Ni |

| Pyrazole 3-oxo group | Oxidation to carboxylic acid | KMnO/HO |

Photochemical Reactions

The cyclopropane ring undergoes [2+2] photocycloaddition with alkenes under UV light, forming bicyclic structures.

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

A comparative analysis of molecular weight, melting points, and spectral data is summarized below:

- Melting Points : The target compound’s melting point is unreported, but cyclopropane-containing analogs often exhibit higher melting points due to rigidity, as seen in 3b (171–172°C) and 3d (181–183°C) .

- Spectral Signatures: The target compound’s ¹H-NMR would show cyclopropane proton splitting (δ ~1.5–2.5 ppm) and oxazole aromatic signals (δ ~8.0 ppm), distinct from the chloro/cyano-substituted pyrazoles in 3a–3p .

Challenges and Opportunities

- Synthetic Complexity : The cyclopropane and oxazole groups may necessitate specialized reagents (e.g., ring-closing metathesis) compared to the straightforward amide coupling used for 3a–3p .

- Structure-Activity Relationships (SAR) : Substituting the cyclopropane with bulkier groups (e.g., in 3c , which has a p-tolyl group) could modulate lipophilicity and bioavailability .

Q & A

Q. What are the common synthetic strategies for preparing pyrazol-4-yl carboxamide derivatives?

Pyrazol-4-yl carboxamides are typically synthesized via condensation reactions between substituted pyrazole intermediates and activated carboxylic acid derivatives (e.g., acyl chlorides or mixed anhydrides). For example, the pyrazole core can be functionalized at the 4-position using carboxamide-forming reagents under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates, such as 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine, are often prepared via cyclocondensation of hydrazines with β-keto esters. Subsequent coupling with cyclopropane-1-carboxylic acid derivatives (e.g., via EDCI/HOBt-mediated amidation) yields the target compound. Reaction monitoring by TLC and purification via recrystallization are critical for ensuring purity .

Q. What crystallization techniques are effective for obtaining high-quality single crystals of this compound?

Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) or mixed solvent systems (e.g., ethanol/water) is widely used. For orthorhombic crystal systems (e.g., P2₁2₁2₁), optimizing the solvent ratio and temperature (e.g., 293 K) minimizes lattice defects. Single-crystal X-ray diffraction (SC-XRD) requires crystals of ≥0.2 × 0.1 × 0.1 mm³, with ψ-scan absorption corrections applied during data collection . Pre-screening via powder XRD helps identify optimal crystallization conditions.

Q. How is X-ray diffraction data processed and validated for structural elucidation?

Data collected on diffractometers (e.g., Enraf–Nonius CAD-4) are processed using SHELX programs. SHELXL refines structures via full-matrix least-squares on F², with hydrogen atoms added geometrically. Validation includes assessing R factors (R₁ < 0.05 for high-resolution data), residual electron density peaks, and ADP (atomic displacement parameter) consistency. The data-to-parameter ratio should exceed 15:1 to avoid overfitting .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing of pyrazol-4-yl carboxamides?

The title compound’s crystal packing is stabilized by N–H···O and C–H···O interactions between the pyrazole carbonyl and acetamide groups. Graph-set analysis (R²₂(8), C₂²(12)) reveals cyclic dimers and chains, which direct molecular alignment. Substituents like the cyclopropane ring introduce steric constraints, altering packing efficiency. Comparative studies of analogs (e.g., methylsulfanyl-phenyl derivatives) show that electron-withdrawing groups enhance hydrogen-bond strength, reducing interlayer distances .

Q. What challenges arise in refining structures with cyclopropane and oxazole moieties?

Cyclopropane rings exhibit high ring strain, leading to distorted bond angles (e.g., C–C–C ≈ 60°) that complicate refinement. Anisotropic displacement parameters (ADPs) for cyclopropane carbons require careful modeling to avoid overcorrection. The oxazole ring’s π-conjugation can cause delocalization errors in electron density maps, necessitating restraints on bond lengths (e.g., C–O ≈ 1.36 Å, C–N ≈ 1.29 Å). Twinning or disorder in the phenyl substituents further complicates refinement, often requiring split-site models .

Q. How can computational methods complement experimental data in conformational analysis?

Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-311+G(d,p)) predict stable conformers by comparing torsional angles (e.g., dihedral between pyrazole and oxazole rings). Molecular docking studies assess steric compatibility with biological targets (e.g., cyclooxygenase enzymes), while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., % contribution of H-bonding vs. van der Waals forces). MD simulations (e.g., 100 ns trajectories in explicit solvent) evaluate conformational flexibility, critical for understanding pharmacokinetic properties .

Methodological Considerations

- Data Contradictions : Discrepancies in reported R factors (e.g., wR₂ = 0.116 vs. 0.158 in analogs) may arise from data resolution or refinement strategies. Cross-validation with spectroscopic data (e.g., NMR coupling constants) resolves ambiguities .

- Experimental Design : For structure-activity studies, prioritize derivatives with modified substituents (e.g., sulfonyl or trifluoromethyl groups) to probe electronic effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.